molecular formula C22H43O3- B1260065 2-Hydroxybehenate

2-Hydroxybehenate

Cat. No.: B1260065
M. Wt: 355.6 g/mol
InChI Key: RPGJJWLCCOPDAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybehenate (C22:0), also known as 2-hydroxydocosanoate, is a saturated α-hydroxy fatty acid (AHFA) with a 22-carbon chain and a hydroxyl group at the second carbon position. It is enzymatically synthesized in the endoplasmic reticulum and serves as a precursor for sphingolipids and ceramides, which are critical for membrane structure and signaling . Its methyl ester derivative, methyl 2-hydroxydocosanoate (CAS: 13980-17-1), has a molecular formula of C23H46O3 and a molecular weight of 370.61 g/mol . This compound is utilized in industrial and biochemical research, particularly in lipidomics and metabolomics studies .

Properties

IUPAC Name

2-hydroxydocosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGJJWLCCOPDAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 2-hydroxybehenate and related α-hydroxy fatty acids:

Compound Chain Length Hydroxyl Position Unsaturation Molecular Formula Molecular Weight (g/mol) Key Features
This compound (C22:0) C22 C2 None C22H44O3 356.59 Precursor for sphingolipids
2-Hydroxylignocerate (C24:0) C24 C2 None C24H48O3 384.64 Accumulates under MCT diets
2-Hydroxynervonate (C24:1) C24 C2 Δ15 C24H46O3 382.62 Unsaturated analog; declines with MCT
2-Hydroxyarachidate (C20:0) C20 C2 None C20H40O3 328.53 Correlates inversely with gut microbes
2-Hydroxypalmitate (C16:0) C16 C2 None C16H32O3 272.42 Higher basal levels in metabolomes

Key Observations :

  • Chain length and unsaturation dictate metabolic roles. Longer chains (e.g., C24:0) exhibit higher hydrophobicity, influencing membrane integration .
  • Unsaturation in 2-hydroxynervonate (C24:1) enhances fluidity but reduces stability compared to saturated analogs .

Concentration Trends in Metabolomic Studies

Data from the NIH Metabolomics Workbench (ST001158) highlights relative concentrations of AHFA in biological samples :

Compound Median Concentration (Relative) Variability (SD)
This compound 1.34 1.19
2-Hydroxyarachidate 1.35 1.21
2-Hydroxylignocerate 1.47 1.23
2-Hydroxypalmitate 1.78 1.55

Implications :

  • Shorter-chain AHFA (e.g., C16:0) are more abundant, reflecting their role in energy metabolism.
  • Longer-chain species (C22:0–C24:0) show lower concentrations but higher specificity in structural lipid synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxybehenate
Reactant of Route 2
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